
(R)-3-Chlorodihydrofuran-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Chlorodihydrofuran-2(3H)-one is an organic compound that belongs to the class of dihydrofurans It is characterized by a chlorine atom attached to the third carbon of the dihydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chlorodihydrofuran-2(3H)-one typically involves the chlorination of dihydrofuran derivatives. One common method is the reaction of dihydrofuran with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-3-Chlorodihydrofuran-2(3H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Chlorodihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide (NaOMe) in methanol at reflux temperature.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted dihydrofuran compounds.
Applications De Recherche Scientifique
®-3-Chlorodihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of ®-3-Chlorodihydrofuran-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in electrophilic interactions, making the compound a useful intermediate in various chemical reactions. The dihydrofuran ring structure allows for potential interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorotetrahydrofuran: Similar structure but with a fully saturated ring.
3-Chlorofuran: Lacks the dihydro functionality, making it more reactive.
3-Bromodihydrofuran-2(3H)-one: Similar compound with a bromine atom instead of chlorine.
Uniqueness
®-3-Chlorodihydrofuran-2(3H)-one is unique due to its specific stereochemistry and the presence of the chlorine atom, which imparts distinct reactivity and potential applications compared to its analogs. The combination of the dihydrofuran ring and the chlorine substituent makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
42411-55-2 |
|---|---|
Formule moléculaire |
C4H5ClO2 |
Poids moléculaire |
120.53 g/mol |
Nom IUPAC |
(3R)-3-chlorooxolan-2-one |
InChI |
InChI=1S/C4H5ClO2/c5-3-1-2-7-4(3)6/h3H,1-2H2/t3-/m1/s1 |
Clé InChI |
OARNHESMASZJCO-GSVOUGTGSA-N |
SMILES isomérique |
C1COC(=O)[C@@H]1Cl |
SMILES canonique |
C1COC(=O)C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



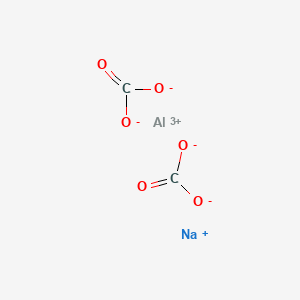
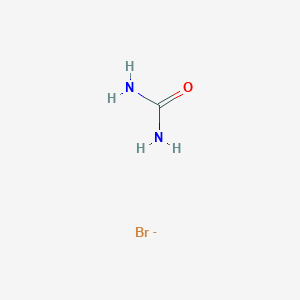
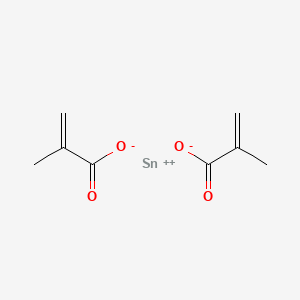
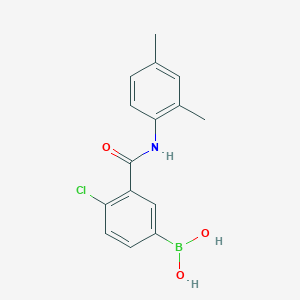

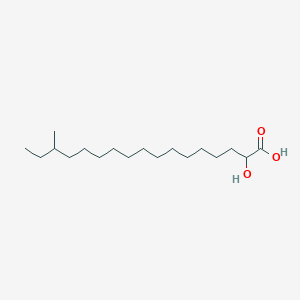
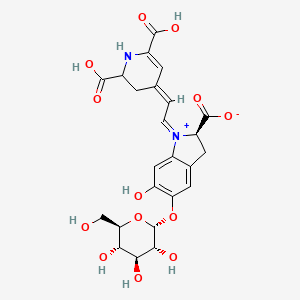

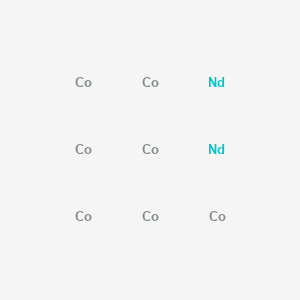

![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
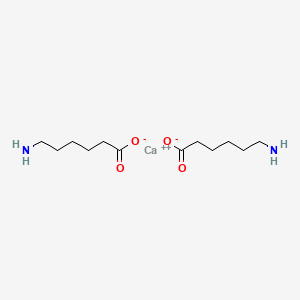
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
